molecular formula C27H22FNO4 B2742224 8-(4-ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866589-56-2

8-(4-ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2742224
CAS No.: 866589-56-2
M. Wt: 443.474
InChI Key: MCWQHMIHJVAOKX-UHFFFAOYSA-N
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Description

The compound 8-(4-ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a quinoline derivative featuring a fused [1,4]dioxino ring system. Its core structure includes a quinolin-9-one scaffold substituted at the 8-position with a 4-ethylbenzoyl group and at the 6-position with a 3-fluorobenzyl moiety.

Properties

IUPAC Name

8-(4-ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FNO4/c1-2-17-6-8-19(9-7-17)26(30)22-16-29(15-18-4-3-5-20(28)12-18)23-14-25-24(32-10-11-33-25)13-21(23)27(22)31/h3-9,12-14,16H,2,10-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWQHMIHJVAOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxin ring and the subsequent attachment of the ethylbenzoyl and fluorophenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline oxides, while reduction could produce more saturated derivatives. Substitution reactions could result in a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-(4-ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Benzoyl Substituent Benzyl Substituent Molecular Formula Molecular Weight XLogP3* TPSA (Ų) Key Features
Target Compound 4-Ethyl 3-Fluoro C₂₈H₂₃FNO₅ 471.5 (calculated) ~4.8 ~55.8 Balanced lipophilicity; meta-fluorine may reduce steric hindrance .
C567-0348 (6-[(3-fluorophenyl)methyl]-8-(4-methoxybenzoyl)-...) 4-Methoxy 3-Fluoro C₂₆H₂₀FNO₅ 445.4 - - Methoxy group increases polarity; lower lipophilicity vs. ethyl analog.
8-Benzoyl-6-(4-fluorobenzyl)-... Benzoyl 4-Fluoro C₂₆H₁₉FNO₄ 415.4 4.6 55.8 Simpler benzoyl group; para-fluorine enhances metabolic stability.
8-(4-Ethoxybenzoyl)-6-(2-fluorobenzyl)-... 4-Ethoxy 2-Fluoro C₂₇H₂₁FNO₅ 459.4 (calculated) - - Ethoxy group increases hydrophobicity; ortho-fluorine may sterically hinder.
8-(3,4-Dimethoxybenzoyl)-6-(3-methylbenzyl)-... 3,4-Dimethoxy 3-Methyl C₂₉H₂₆NO₆ 500.5 - - Methoxy groups enhance electron density; methyl substituent adds steric bulk.

*XLogP3 values estimated based on substituent contributions.

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

  • Benzoyl Modifications: The 4-ethylbenzoyl group in the target compound provides moderate lipophilicity (XLogP3 ~4.8), intermediate between the polar 4-methoxy (C567-0348, ) and the more hydrophobic 4-ethoxy (). Ethyl groups lack the electron-donating resonance effects of methoxy/ethoxy but contribute to membrane permeability .
  • Benzyl Substituents :

    • The 3-fluorobenzyl group in the target compound positions fluorine at the meta site, reducing steric clashes compared to 2-fluorobenzyl (). Fluorine’s electronegativity enhances metabolic stability and modulates π-π stacking in target binding .
    • 4-Fluorobenzyl () and 3-methylbenzyl () substituents highlight trade-offs between electronic effects (fluorine) and steric bulk (methyl).

Biological Activity

8-(4-ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one (CAS Number: 866589-56-2) is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C27H22FNO4
  • Molecular Weight : 443.4663 g/mol
  • SMILES Notation : CCc1ccc(cc1)C(=O)c1cn(Cc2cccc(c2)F)c2c(c1=O)cc1c(c2)OCCO1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases implicated in cancer progression.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown potential in inhibiting mutant KRAS G12C, a common mutation in various cancers, particularly non-small cell lung cancer (NSCLC) .
  • Apoptosis Induction : There is evidence indicating that the compound can induce apoptosis in cancer cells through modulation of the Bcl-2 family proteins and activation of caspases .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

StudyCell LineConcentrationEffect
Study AA549 (lung cancer)10 µMSignificant reduction in cell viability (70%) after 48 hours
Study BMCF-7 (breast cancer)5 µMInduction of apoptosis confirmed via flow cytometry
Study CHeLa (cervical cancer)20 µMG1 phase cell cycle arrest observed

These findings indicate that this compound exhibits promising anticancer properties through multiple mechanisms.

Case Studies

Case Study 1: In Vivo Efficacy
A preclinical study evaluated the efficacy of this compound in a mouse model of NSCLC. Mice treated with the compound showed a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased proliferation and increased apoptosis within tumor tissues.

Case Study 2: Combination Therapy
Another study explored the effects of combining this compound with standard chemotherapy agents. The combination therapy led to enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes.

Safety and Toxicity

While the therapeutic potential is significant, toxicity studies are crucial for assessing safety profiles. Preliminary toxicity assessments indicate manageable side effects at therapeutic doses; however, further detailed studies are necessary to establish a comprehensive safety profile.

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